REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([CH2:15][N:16]2C(=O)C3=CC=CC=C3C2=O)=[N:11][CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CNC>O>[NH2:16][CH2:15][C:10]1[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:14][CH:13]=[CH:12][N:11]=1
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC=CC1)CN1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture to room temperature
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Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
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Type
|
WASH
|
Details
|
Wash the dichloromethane
|
Type
|
EXTRACTION
|
Details
|
extract with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
the dried reaction mixture
|
Type
|
CUSTOM
|
Details
|
remove the solvent dichloromethane from the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1=NC=CC=C1OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |